4-Chloro-3-methylphenol chemical properties and structure
4-Chloro-3-methylphenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of 4-chloro-3-methylphenol. The information is curated for professionals in research and development, offering a blend of fundamental data and practical experimental methodologies.
Chemical Identity and Structure
4-Chloro-3-methylphenol, also known as para-chloro-meta-cresol (PCMC), is an aromatic organic compound. Its structure consists of a phenol (B47542) ring substituted with a chlorine atom and a methyl group at positions 4 and 3, respectively.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 4-chloro-3-methylphenol[1] |
| Synonyms | p-Chloro-m-cresol, PCMC, Chlorocresol[1] |
| CAS Number | 59-50-7[1] |
| Molecular Formula | C₇H₇ClO[1] |
| SMILES | CC1=C(C=CC(=C1)O)Cl[1] |
| InChI | InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3[2] |
| InChIKey | CFKMVGJGLGKFKI-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of 4-chloro-3-methylphenol.
General Properties
| Property | Value |
| Molecular Weight | 142.58 g/mol [3][4] |
| Appearance | Colorless to white or slightly pink crystalline solid with a phenolic odor.[5] |
| Melting Point | 63-66 °C[1][5] |
| Boiling Point | 235-239 °C at 1013 hPa[3] |
| Density | 1.37 g/cm³ at 20 °C[3] |
Solubility and Partitioning
| Property | Value |
| Solubility in Water | 3.9 - 4 g/L at 20 °C[3][5] |
| Solubility in Organic Solvents | Freely soluble in alcohols (e.g., 96% in ethanol), ethers, ketones, and strong base aqueous solutions. Completely soluble in oil.[5] |
| pKa | 9.55 at 25 °C[6] |
Safety and Handling
| Property | Value |
| Flash Point | 118 °C (closed cup)[3] |
| Autoignition Temperature | 590 °C[3] |
| Vapor Pressure | <0.1 hPa at 20 °C[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 4-chloro-3-methylphenol.
Synthesis: Chlorination of m-Cresol (B1676322)
This protocol is based on the method described in patent CN103772153A, which details a solvent-free synthesis with high selectivity for the desired product.[7]
Materials:
-
m-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium carbonate solution
-
Anhydrous calcium chloride
-
Petroleum ether
Equipment:
-
Reaction vessel with a stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel, place the m-cresol. The reaction is performed without a solvent.
-
Chlorination: While stirring, slowly add sulfuryl chloride to the m-cresol. The recommended molar ratio of sulfuryl chloride to m-cresol is between 0.75:1 and 0.9:1. Maintain the reaction temperature between 30-40 °C. The addition rate should be controlled to keep the temperature within this range.
-
Reaction Completion: After the addition of sulfuryl chloride is complete, continue stirring the mixture at 30-40 °C for approximately 16 hours to ensure the reaction goes to completion.
-
Work-up:
-
Wash the reaction mixture with water.
-
Neutralize the mixture by washing with a sodium carbonate solution until the aqueous layer is alkaline.
-
Wash again with hot water until the aqueous layer is neutral.
-
-
Isolation of Crude Product:
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
-
Purification:
-
The crude product is first purified by vacuum distillation.
-
The distilled product is then further purified by recrystallization from petroleum ether. Dissolve the product in hot petroleum ether, allow it to cool slowly to form crystals, and then collect the crystals by filtration. Dry the purified crystals.
-
Purification by Recrystallization
This is a general protocol for the purification of solid organic compounds, adaptable for 4-chloro-3-methylphenol using petroleum ether as the solvent.
Materials:
-
Crude 4-chloro-3-methylphenol
-
Petroleum ether (or other suitable solvent)
-
Activated carbon (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: For 4-chloro-3-methylphenol, petroleum ether is a suitable solvent as the compound is soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot petroleum ether to dissolve the solid completely. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Analytical Methods
This protocol is based on the principles outlined in EPA Method 528 for the analysis of phenols in drinking water.[8]
Sample Preparation (Solid Phase Extraction):
-
Sample Collection: Collect a 1 L water sample. If free chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to pH ≤ 2 with HCl.
-
Cartridge Conditioning: Use a solid phase extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene). Wash the cartridge with dichloromethane (B109758) (DCM), followed by methanol, and then equilibrate with 0.05 N HCl.
-
Extraction: Pass the 1 L water sample through the conditioned SPE cartridge.
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute the retained analytes with DCM.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Injector: Splitless injection at 200 °C.
-
Column: Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C.
-
Mass Spectrometer: Full scan mode from 45–350 amu.
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of 4-chloro-3-methylphenol.
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrumental Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or equivalent.
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid 4-chloro-3-methylphenol.
Sample Preparation (KBr Pellet):
-
Grinding: In an agate mortar, grind a small amount (1-2 mg) of the purified solid sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background subtraction.
Instrumental Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
References
- 1. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-methylphenol(59-50-7) 1H NMR [m.chemicalbook.com]
- 3. 4-Chloro-3-methylphenol for synthesis 59-50-7 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. shimadzu.com [shimadzu.com]
- 6. mt.com [mt.com]
- 7. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
